Wedelobatin B

Description

Historical Context and Discovery

Wedelobatin B was first isolated in 2013 during phytochemical investigations of Wedelia trilobata ethanol extracts. Ma et al. identified it alongside wedelobatin A, marking the first structural characterization of these compounds. Key milestones include:

- 2013 : Isolation and structural elucidation via NMR and mass spectrometry.

- 2015 : Confirmation of antibacterial activity in bioassay-guided studies.

- 2020 : Identification in cytotoxic evaluations against breast cancer cells.

The compound’s CAS registry number (1589488-35-6) and molecular formula (C₃₀H₄₄O₃) were established through high-resolution mass spectrometry.

Botanical Source: Wedelia trilobata

Wedelia trilobata (Asteraceae) is a perennial herb native to tropical America but invasive across Asia, Africa, and the Pacific. Its phytochemical richness includes:

- Major constituents : ent-Kaurane diterpenoids, sesquiterpene lactones, flavonoids.

- Ecological role : Produces allelochemicals like this compound to suppress competing vegetation, aiding its invasiveness.

Table 1: Key Phytochemicals in Wedelia trilobata

Classification within ent-Kaurane Diterpenoids

This compound belongs to the ent-kaurane diterpenoid family, characterized by a tetracyclic 20-carbon skeleton with a trans-fused A/B ring system. Its structural features include:

- Core structure : ent-Kaur-16-en-19-oic acid backbone.

- Modifications :

- Stereochemistry : 3α,5α,9β,10β,13α configurations confirmed via NOESY.

Figure 1: Structural Comparison of ent-Kaurane Diterpenoids

| Compound | R₁ | R₂ | Bioactivity |

|---|---|---|---|

| This compound | Tigloyloxy | H | Antimicrobial |

| Kaurenoic acid | H | H | Anti-leishmanial |

| Grandiflorenic acid | COOH | H | Wound healing |

Significance in Natural Product Chemistry

This compound exemplifies the chemical diversity of plant-derived diterpenoids. Its importance lies in:

- Antimicrobial Potential : Exhibits inhibitory effects against Staphylococcus aureus (MIC 0.21 mg/mL) and Monilia albicans.

- Cytotoxic Properties : Induces apoptosis in MCF-7 breast cancer cells via mitochondrial pathways.

- Chemical Ecology : Contributes to W. trilobata’s allelopathic dominance by inhibiting competing flora.

- Drug Discovery : Serves as a lead compound for synthetic derivatization, e.g., cinnamoyl esters with enhanced bioactivity.

Table 2: Research Applications of this compound

| Field | Application | Reference |

|---|---|---|

| Pharmacology | Antimicrobial agent development | |

| Chemical Ecology | Allelopathy studies | |

| Synthetic Chemistry | Scaffold for ester derivatives |

Properties

IUPAC Name |

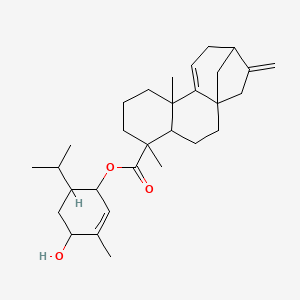

(4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) 5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h9,14,18,21-25,31H,4,7-8,10-13,15-17H2,1-3,5-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTKQTLRXOMFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3=CCC(C4)C(=C)C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Wedelobatin B is typically extracted from the herbs of Wedelia trilobata. The extraction process involves using ethanol to extract the complete, air-dried, powdered plant material at room temperature. The ethanol extract is then concentrated to produce a residue, which is further fractionated using silica gel column chromatography and eluted with a petroleum ether-acetone solvent system. The fractions are then extracted with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes as described above. The key steps involve:

- Extraction with ethanol.

- Concentration of the extract.

- Fractionation using silica gel column chromatography.

- Elution with petroleum ether-acetone solvent system.

- Further extraction with methanol.

Chemical Reactions Analysis

Types of Reactions

Wedelobatin B undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.

Scientific Research Applications

Wedelobatin B has significant scientific research applications in various fields, including:

Chemistry: It is used as a reference standard in the examination and measurement of bioactive substances in plant species.

Biology: It exhibits significant biological activity and is used in studies related to plant biochemistry and physiology.

Medicine: Research on this compound includes its potential therapeutic effects and its role in traditional medicine.

Industry: It is used in the development of natural product-based pharmaceuticals and other industrial applications .

Mechanism of Action

The mechanism of action of Wedelobatin B involves its interaction with specific molecular targets and pathways in biological systems. It exerts its effects by modulating various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs (Same Molecular Formula: C₃₀H₄₄O₃)

Wedelobatin B shares its molecular formula with several compounds, though their structural and functional properties vary significantly:

Key Observations :

- Structural diversity arises from skeletal differences (e.g., diterpenoid vs. triterpenoid) and functional group variations (e.g., aldehydes in Lucialdehyde B vs. esters in this compound) .

Functional Analogs (ent-Kaurane Diterpenoids)

This compound is closely related to other ent-kaurane diterpenoids isolated from Wedelia trilobata:

Wedelobatin A

Structural Implications :

- The C-9 double bond in this compound reduces its saturation, altering its polarity and rotational properties compared to Wedelobatin A .

- This difference likely impacts bioactivity , though pharmacological data for this compound remain unexplored .

Ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

- Shared Features : ent-Kaurane skeleton, hydroxyl/carbonyl groups.

- Divergence: Lacks the ester-linked monoterpene moiety present in this compound .

Biological Activity

Wedelobatin B is a bioactive compound derived from the plant Wedelia trilobata, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a kaurane-type diterpene. Its chemical structure contributes significantly to its biological properties, including its interaction with various molecular targets in biological systems. The compound is typically extracted as a colorless oil from the leaves of Wedelia trilobata .

The biological activity of this compound is primarily attributed to its ability to modulate several biochemical pathways. It interacts with specific enzymes and receptors, influencing processes such as:

- Enzyme Activity : this compound has been shown to inhibit certain enzymes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties.

- Signal Transduction Pathways : The compound may affect signaling pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer effects .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's antibacterial activity can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth .

2. Anti-inflammatory Effects

This compound demonstrates notable anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines such as TNF-alpha. This action is linked to its capacity to inhibit neutrophil degranulation and modulate inflammatory mediators .

3. Antioxidant Properties

The antioxidant activity of this compound has also been documented, suggesting a protective role against oxidative stress-related cellular damage. This property is crucial in preventing chronic diseases associated with oxidative stress .

Case Studies and Experimental Data

A series of studies have investigated the biological activity of this compound in various contexts:

Q & A

Q. What spectroscopic and chromatographic methods are critical for the structural elucidation of Wedelobatin B?

this compound’s molecular formula (C₃₀H₄₄O₃) and structure were determined using high-resolution mass spectrometry (HREIMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) (¹H, ¹³C, HMBC). Key techniques include silica gel column chromatography for isolation and preparative HPLC for purification. The trisubstituted double bond at C-9 was confirmed via HMBC correlations .

Q. How is this compound isolated from Wedelia trilobata, and what are the challenges in its extraction?

The compound is extracted from air-dried plant material using 95% ethanol, followed by sequential fractionation with petroleum ether-acetone gradients. Challenges include low yield due to complex matrix interference and the need for repeated chromatographic steps (silica gel, MCI gel, Sephadex LH-20) to achieve purity ≥95% .

Q. What are the primary biological activities reported for this compound, and how are these assays designed?

While specific bioactivity data for this compound is limited in the provided evidence, related ent-kaurane diterpenoids are typically screened for anti-inflammatory or cytotoxic activity using in vitro models (e.g., LPS-induced macrophage assays or MTT cytotoxicity tests). Experimental design should include positive controls (e.g., dexamethasone) and dose-response curves .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic data for ent-kaurane diterpenoids like this compound?

Discrepancies in NMR chemical shifts or optical rotation values may arise from solvent effects, impurities, or instrumentation calibration. To resolve these, replicate experiments under standardized conditions (e.g., CDCl₃ solvent, 600 MHz NMR) and cross-validate with computational methods (DFT-NMR calculations) are recommended. Systematic reviews of existing literature using databases like PubMed and Web of Science (not solely Google Scholar) ensure comprehensive data comparison .

Q. What strategies optimize the synthetic yield of this compound analogs while maintaining stereochemical fidelity?

Semi-synthetic approaches should prioritize protecting group strategies for hydroxyl moieties and stereocontrolled olefin functionalization. Reaction monitoring via TLC (vanillin–H₂SO₄ visualization) and iterative HPLC purification ensure intermediate purity. Yield optimization requires solvent screening (e.g., THF vs. DCM) and catalyst selection (e.g., Grubbs catalysts for olefin metathesis) .

Q. How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2 or NF-κB) can predict binding affinities. SAR studies should correlate in silico results with experimental bioassays, adjusting for solvation effects and protonation states using software like Schrödinger Suite. Validation via mutagenesis or isotopic labeling may resolve mechanistic ambiguities .

Methodological Guidance

Q. What are best practices for documenting the synthesis and characterization of this compound in publications?

Q. How can researchers ethically address discrepancies between preliminary bioactivity data and published studies?

Disclose null or negative results in preprints (e.g., bioRxiv) to avoid publication bias. Re-evaluate experimental conditions (e.g., cell line viability, compound stability) and consult open-access databases like ChEMBL for benchmark data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.